molecular formula C14H9NO2S2 B6146670 5-[(4-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 2408983-85-5

5-[(4-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B6146670
CAS RN: 2408983-85-5
M. Wt: 287.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (abbreviated as 5-PMST) is an organic compound with a molecular formula of C11H9NOS2. It is a heterocyclic compound that is composed of a sulfur atom, a nitrogen atom, and a carbon atom, and is a derivative of thiazolidin-4-one. 5-PMST is an important research chemical due to its potential applications in the fields of organic synthesis and medicinal chemistry.

Mechanism of Action

While the exact mechanism of action for “5-[(4-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” is not known, similar compounds have been studied as potential inhibitors of SIRT2 . SIRT2 is a member of the sirtuin family of proteins, which are involved in various cellular processes, including cell cycle regulation and aging .

Future Directions

The future directions for research on “5-[(4-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” and similar compounds could involve further exploration of their potential as SIRT2 inhibitors. Given the role of SIRT2 in various diseases, these compounds could have significant therapeutic potential .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(4-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one' involves the condensation of 4-phenylfuran-2-carbaldehyde with thiosemicarbazide, followed by cyclization and oxidation steps.", "Starting Materials": [ "4-phenylfuran-2-carbaldehyde", "thiosemicarbazide", "acetic acid", "sodium acetate", "hydrogen peroxide", "sulfuric acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 4-phenylfuran-2-carbaldehyde (1.0 g, 6.2 mmol) and thiosemicarbazide (0.8 g, 6.2 mmol) in ethanol (20 mL) and add acetic acid (0.5 mL). Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium acetate (1.0 g) to the reaction mixture and heat the mixture under reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the solid product. Wash the solid with ethanol and dry it under vacuum to obtain the thiazolidinone intermediate.", "Step 4: Dissolve the thiazolidinone intermediate (0.5 g, 2.5 mmol) in acetic acid (10 mL) and add hydrogen peroxide (1.0 mL, 30% w/w) dropwise with stirring. Heat the mixture under reflux for 2 hours.", "Step 5: Cool the reaction mixture to room temperature and add sulfuric acid (1.0 mL, 98% w/w) dropwise with stirring. Stir the mixture for 30 minutes.", "Step 6: Filter the solid product, wash it with water and ethanol, and dry it under vacuum to obtain the final product." ] }

CAS RN

2408983-85-5

Product Name

5-[(4-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C14H9NO2S2

Molecular Weight

287.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.